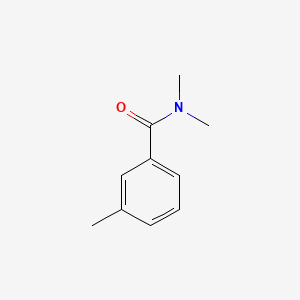n,n,3-Trimethylbenzamide
CAS No.: 6935-65-5
Cat. No.: VC2408475
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6935-65-5 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | N,N,3-trimethylbenzamide |
| Standard InChI | InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H3 |
| Standard InChI Key | SWYVHBPXKKDGLL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(C)C |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
The molecular formula of n,n,3-Trimethylbenzamide is , with a molecular weight of 163.2163 g/mol . This relatively low molecular weight makes it suitable for various synthetic applications where small organic molecules are required.
Structural Characteristics
The structure consists of a benzamide core with two methyl groups attached to the nitrogen atom and one methyl group positioned at the meta location on the benzene ring. This arrangement enhances its solubility in organic solvents and influences its reactivity in chemical reactions .
Physical Properties
The melting point of n,n,3-Trimethylbenzamide lies between 42°C and 45°C . Its flash point exceeds 110°C (230°F), indicating moderate thermal stability . These properties are critical for handling and storage during industrial or laboratory processes.
Thermochemical Data
Thermochemical measurements provide insights into the compound's stability under varying conditions. For example:
-
The standard enthalpy change () for specific reactions involving n,n,3-Trimethylbenzamide is reported as approximately 1564 ± 8.8 kJ/mol under gas-phase conditions .
-
The Gibbs free energy change () is approximately 1536 ± 8.4 kJ/mol .
These values reflect the compound's energetic profile during reactions and are essential for designing synthetic pathways.
Methods of Synthesis
General Synthetic Pathways
The synthesis of n,n,3-Trimethylbenzamide typically involves acylation techniques where benzoic acid derivatives react with trimethylamine or dimethylamine under controlled conditions . Reductive amination is another common method employed to introduce methyl groups effectively.
Specific Techniques
One documented method involves reacting methylamine with a precursor such as 3-methylbenzoic acid or its ester derivatives in the presence of alkali catalysts like sodium hydroxide or potassium carbonate . This reaction yields high-purity n,n,3-Trimethylbenzamide with improved yield:
Another approach uses bromine compounds as intermediates for cyanogenation followed by methylation steps .
Challenges in Synthesis
Despite its straightforward synthesis routes, challenges such as reaction time optimization, cost reduction (e.g., avoiding expensive reagents like N-bromosuccinimide), and environmental concerns regarding waste disposal remain significant hurdles .
Applications in Scientific Research
Organic Synthesis
n,n,3-Trimethylbenzamide serves as a precursor in synthesizing complex organic molecules due to its reactive amide group and methyl substituents that enhance solubility and reactivity. It is often employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds used in pharmaceuticals.
Agricultural Uses
Certain benzamides exhibit pesticidal properties against mosquito larvae and fungicidal activities against plant pathogens. The methyl substituents on n,n,3-Trimethylbenzamide could enhance these activities through improved bioavailability.
Biological Activities
Anticancer Properties
Studies have indicated that benzamides can inhibit RTKs like epidermal growth factor receptor (EGFR) at nanomolar concentrations. This inhibition disrupts signaling pathways essential for tumor growth and metastasis.
Antimicrobial Activity
Research suggests that benzamides can target bacterial cell division proteins such as FtsZ, making them candidates for new antibiotics.
Toxicity Studies
Acute toxicity assessments reveal that many benzamides have low toxicity profiles when tested on zebrafish embryos. This safety profile supports their use in agriculture and medicine.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume